molecular formula C17H12ClNO2 B14220985 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 632299-12-8

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14220985
CAS No.: 632299-12-8
M. Wt: 297.7 g/mol
InChI Key: UCAFNKUHZDYYTC-UHFFFAOYSA-N
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Description

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a halogenated derivative of naphthalene carboxamide. This compound is known for its significant biological activities, particularly in inhibiting photosynthetic electron transport in photosystem II

Preparation Methods

The synthesis of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the halogenation of 1-hydroxynaphthalene-2-carboxanilide derivatives. The reaction conditions often include the use of halogenating agents such as chlorine or bromine in the presence of suitable solvents and catalysts . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.

Comparison with Similar Compounds

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

  • N-(3,5-dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
  • N-(4-bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
  • N-(2,5-dibromophenyl)-1-hydroxy-naphthalene-2-carboxamide
  • 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide

These compounds share similar structural features but differ in the type and position of halogen substituents. The differences in halogenation patterns can significantly affect their biological activities and chemical properties .

Properties

CAS No.

632299-12-8

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21)

InChI Key

UCAFNKUHZDYYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O

Origin of Product

United States

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